Acide 4-cyano-1H-pyrrole-2-carboxylique

Vue d'ensemble

Description

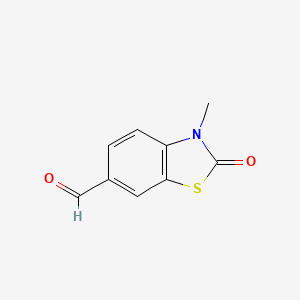

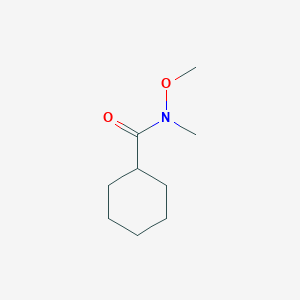

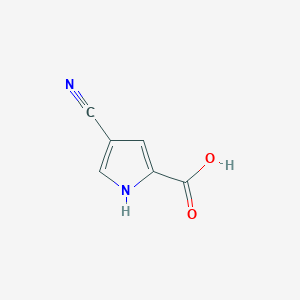

4-Cyano-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The cyano group attached to the fourth position and the carboxylic acid group at the second position on the pyrrole ring are functional groups that significantly influence the reactivity and properties of the molecule.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another efficient synthesis method for pyrrole derivatives, specifically 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides, is carried out via a simple three-component reaction between arylidenmalononitrile, malononitrile, and hydroxylamine hydrochloride in solvent-free conditions . These methods highlight the versatility of pyrrole synthesis, allowing for the introduction of various substituents at different positions on the pyrrole ring.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and diverse. For instance, the crystal and molecular structure of a related compound, ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate, was determined by X-ray analysis . This analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, 2-cyano-4-pyrone, a related compound, reacts with amines and hydrazines, leading to the opening of the pyrone ring and substitution of the cyano group to form different products . Additionally, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating its utility in facilitating bond formation between different organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-cyano-1H-pyrrole-2-carboxylic acid are influenced by its functional groups. The cyano group is a strong electron-withdrawing group, which can affect the acidity of the carboxylic acid and the overall stability of the molecule. The aromatic nature of the pyrrole ring contributes to the compound's stability and potential for π-π interactions. These properties are essential for understanding the behavior of the compound in different environments and its potential applications in various chemical reactions.

Applications De Recherche Scientifique

J'ai trouvé plusieurs applications pour les dérivés du pyrrole, y compris l'acide 4-cyano-1H-pyrrole-2-carboxylique. Voici une analyse complète axée sur des applications uniques :

Synthèse d'antagonistes de la cholécystokinine

Ce composé est utilisé dans la synthèse d'antagonistes de la cholécystokinine, qui sont utilisés dans la recherche gastro-intestinale et pourraient potentiellement traiter l'anxiété et les troubles paniques en raison de leurs effets anxiolytiques .

Antihypertenseurs benzopyraniques

Il sert de précurseur dans la synthèse d'antihypertenseurs benzopyraniques, qui sont des composés qui pourraient être utilisés pour traiter l'hypertension artérielle .

Synthèse d'azépinediones

Les azépinediones, qui ont des effets antipsychotiques et antidépresseurs potentiels, peuvent être synthétisées en utilisant ce composé comme intermédiaire .

Composés thérapeutiques

La sous-unité pyrrole est présente dans divers composés à activité thérapeutique, notamment les fongicides, les antibiotiques, les anti-inflammatoires, les médicaments hypolipidémiants, les agents antitumoraux, etc. .

Intermédiaire de synthèse organique

Il est couramment utilisé comme intermédiaire de synthèse organique en raison de sa réactivité et de sa capacité à former divers composés hétérocycliques .

Matière première chimique

Des études récentes ont exploré la synthèse de l'acide pyrrole-2-carboxylique à partir de cellulose et de chitine comme matières premières, ce qui indique son potentiel en tant que matière première chimique durable .

Safety and Hazards

4-cyano-1H-pyrrole-2-carboxylic Acid is an organic compound that poses certain potential hazards to humans . During handling or usage, appropriate safety measures should be taken, such as wearing protective gloves, glasses, and masks . It should be stored in a dry, well-ventilated place away from light, heat sources, and oxidizing agents .

Orientations Futures

4-cyano-1H-pyrrole-2-carboxylic Acid has potential synthetic and biological applications. It can be used in the synthesis of other organic compounds, including drugs and pesticides . It also plays a significant role in the synthesis of various pyrrole derivatives, which are important in the field of organic chemistry and pharmaceuticals.

Propriétés

IUPAC Name |

4-cyano-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEZQFNKTQKVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473002 | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80242-24-6 | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.